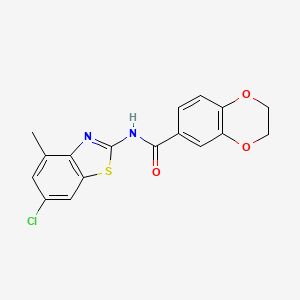![molecular formula C10H12ClNO3 B2842889 N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide CAS No. 877041-39-9](/img/structure/B2842889.png)
N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 2-chloropropanoyl group and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide typically involves the following steps:
Formation of the 2-chloropropanoyl intermediate: This can be achieved by reacting 2-chloropropanoic acid with thionyl chloride to form 2-chloropropanoyl chloride.
Furan ring functionalization: The furan ring is then functionalized by reacting with the 2-chloropropanoyl chloride in the presence of a base such as pyridine to form the 5-(2-chloropropanoyl)-2-furyl intermediate.
Acetamide formation: The final step involves the reaction of the 5-(2-chloropropanoyl)-2-furyl intermediate with acetamide under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to increase efficiency and scalability.
化学反应分析
Types of Reactions
N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 2-chloropropanoyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide involves its interaction with specific molecular targets. The compound may act by:
Inhibiting enzymes: It can bind to the active site of enzymes, thereby inhibiting their activity.
Modulating receptors: The compound may interact with cell surface or intracellular receptors, altering their signaling pathways.
Interfering with protein-protein interactions: It can disrupt the interactions between proteins, affecting various cellular processes.
相似化合物的比较
Similar Compounds
N-{[5-(2-bromopropanoyl)-2-furyl]methyl}acetamide: Similar structure but with a bromine atom instead of chlorine.
N-{[5-(2-iodopropanoyl)-2-furyl]methyl}acetamide: Similar structure but with an iodine atom instead of chlorine.
N-{[5-(2-fluoropropanoyl)-2-furyl]methyl}acetamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from its halogenated analogs.
属性
IUPAC Name |
N-[[5-(2-chloropropanoyl)furan-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-6(11)10(14)9-4-3-8(15-9)5-12-7(2)13/h3-4,6H,5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJXRMSQAUJOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(O1)CNC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3,4-dichlorobenzoyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine](/img/structure/B2842809.png)
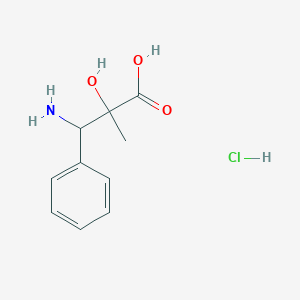
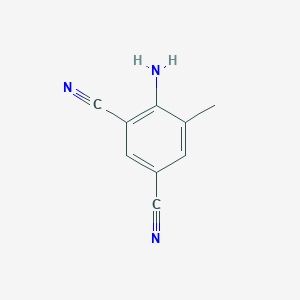
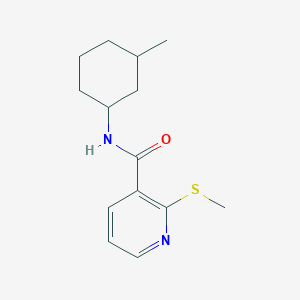
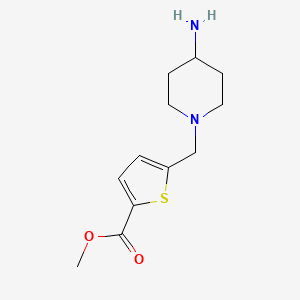
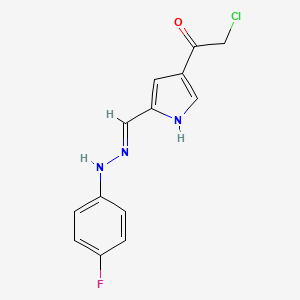
![methyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2842817.png)
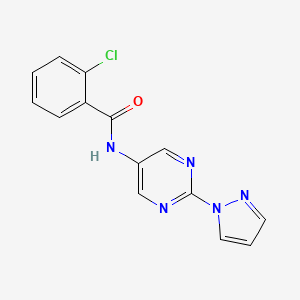
![2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2842820.png)
![Methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2842824.png)
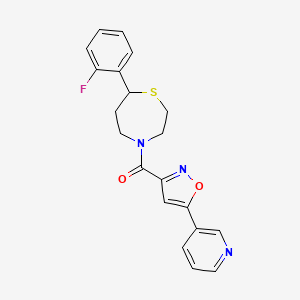
![Ethyl 2-[(azidoacetyl)amino]benzoate](/img/structure/B2842826.png)
![1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea](/img/structure/B2842827.png)
